tert-Butyl Elobixibat
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Overview
Description
tert-Butyl Elobixibat is a derivative of Elobixibat, a compound known for its role as an inhibitor of the ileal bile acid transporter. This compound is primarily used in the treatment of chronic idiopathic constipation. The addition of the tert-butyl group enhances its chemical stability and modifies its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl Elobixibat involves several steps, starting from aminobenzothiazole. The process includes hydrolysis, alkylation, lactam formation, and copper-catalyzed installation of the N-phenyl group. The final steps involve oxidation to form the sulfone, followed by sequential aminoester installations .
Industrial Production Methods
The industrial production of this compound can be carried out under mild and safe conditions, making it suitable for large-scale manufacturing. The process involves the use of environmentally friendly reagents and conditions, ensuring safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl Elobixibat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the tert-butyl group, are common
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or trifluoroacetic acid.
Reduction: Various reducing agents depending on the specific functional group targeted.
Substitution: Halogenated compounds and catalysts like copper
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted benzothiazepine compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl Elobixibat is used as a model compound to study the effects of tert-butyl groups on the stability and reactivity of benzothiazepine derivatives .
Biology
In biological research, this compound is used to investigate the role of ileal bile acid transporters in various physiological processes .
Medicine
Medically, this compound is explored for its potential in treating gastrointestinal disorders, particularly chronic idiopathic constipation .
Industry
Industrially, the compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
tert-Butyl Elobixibat exerts its effects by inhibiting the ileal bile acid transporter. This inhibition increases the concentration of bile acids in the gut, accelerating intestinal passage and softening the stool. The molecular targets include the bile acid transporters located in the ileum .
Comparison with Similar Compounds
Similar Compounds
Elobixibat: The parent compound without the tert-butyl group.
Other Benzothiazepine Derivatives: Compounds with similar core structures but different substituents
Uniqueness
The addition of the tert-butyl group in tert-Butyl Elobixibat enhances its chemical stability and modifies its pharmacokinetic properties, making it more effective in certain applications compared to its parent compound and other similar derivatives .
Properties
Molecular Formula |
C40H53N3O7S2 |
---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
tert-butyl 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetate |
InChI |
InChI=1S/C40H53N3O7S2/c1-7-9-21-40(22-10-8-2)27-43(30-19-15-12-16-20-30)31-23-33(51-6)32(24-34(31)52(47,48)28-40)49-26-35(44)42-37(29-17-13-11-14-18-29)38(46)41-25-36(45)50-39(3,4)5/h11-20,23-24,37H,7-10,21-22,25-28H2,1-6H3,(H,41,46)(H,42,44)/t37-/m1/s1 |
InChI Key |
XSVUMBDBVUKDQT-DIPNUNPCSA-N |
Isomeric SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)OC(C)(C)C)SC)C4=CC=CC=C4)CCCC |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)OC(C)(C)C)SC)C4=CC=CC=C4)CCCC |
Origin of Product |
United States |
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